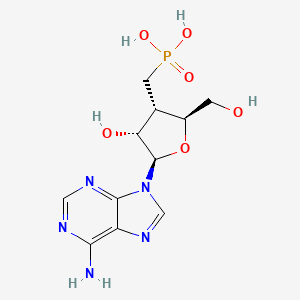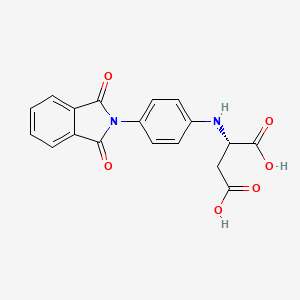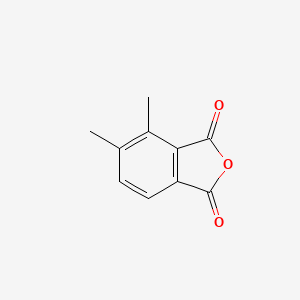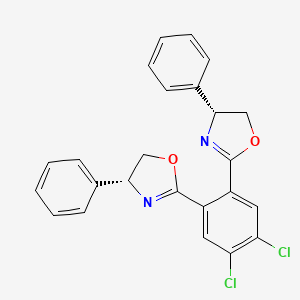
Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 3-pyridylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired oxazoline ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazolone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxazoline ring to an oxazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions include oxazolone derivatives, oxazolidine derivatives, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-2-yl)-4,5-dihydrooxazol-4-ol
- Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-4-yl)-4,5-dihydrooxazol-4-ol
- Trans-5-(2,4-dimethoxyphenyl)-2-(quinolin-3-yl)-4,5-dihydrooxazol-4-ol
Uniqueness
Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C16H16N2O4 |
|---|---|
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
(4R,5R)-5-(2,4-dimethoxyphenyl)-2-pyridin-3-yl-4,5-dihydro-1,3-oxazol-4-ol |
InChI |
InChI=1S/C16H16N2O4/c1-20-11-5-6-12(13(8-11)21-2)14-15(19)18-16(22-14)10-4-3-7-17-9-10/h3-9,14-15,19H,1-2H3/t14-,15-/m1/s1 |
Clave InChI |
XQUJNRKGROLCPB-HUUCEWRRSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)[C@@H]2[C@H](N=C(O2)C3=CN=CC=C3)O)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C2C(N=C(O2)C3=CN=CC=C3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)
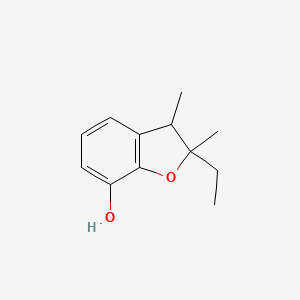

![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)
![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)


